![molecular formula C9H14N2 B1196415 Pheniprazine CAS No. 55-52-7](/img/structure/B1196415.png)
Pheniprazine
Vue d'ensemble
Description
Il a été utilisé comme antidépresseur dans les années 1960 et a également trouvé des applications dans le traitement de l'angine de poitrine et de la schizophrénie . Son utilisation a été largement abandonnée en raison de préoccupations concernant sa toxicité, notamment la jaunisse, l'amblyopie et la névrite optique .
Analyse Des Réactions Chimiques
La phéniprazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La phéniprazine peut être oxydée pour former des dérivés d'azine.
Substitution : La phéniprazine peut subir des réactions de substitution, en particulier impliquant le groupe hydrazine.
Les réactifs et les conditions courantes pour ces réactions comprennent les oxydants pour l'oxydation et les réducteurs pour la réduction. Les principaux produits formés à partir de ces réactions comprennent les dérivés d'azine et les hydrazines substituées .
Applications de la recherche scientifique
La phéniprazine a été utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : Comme composé modèle pour étudier l'inhibition irréversible de la monoamine oxydase.
Industrie : Applications industrielles limitées en raison de sa toxicité et de son statut d'arrêt.
Mécanisme d'action
La phéniprazine exerce ses effets en inhibant irréversiblement la monoamine oxydase, une enzyme responsable de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la dopamine et la noradrénaline . Cette inhibition entraîne une augmentation des niveaux de ces neurotransmetteurs dans le cerveau, contribuant à ses effets antidépresseurs. Les cibles moléculaires comprennent la monoamine oxydase A et B, la phéniprazine formant un adduit covalent avec l'enzyme, conduisant à son inhibition irréversible .
Applications De Recherche Scientifique
Pharmacological Profile
Pheniprazine functions as an irreversible and non-selective monoamine oxidase inhibitor. Its mechanism involves the inhibition of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and emotional stability.
Key Properties
- Chemical Class : Hydrazine
- Mechanism of Action : Irreversible inhibition of monoamine oxidase
- Metabolites : Amphetamine-like compounds at high doses
Depression Treatment
This compound was primarily prescribed for major depressive disorders. Clinical studies indicated that it effectively improved symptoms in patients with nonendogenous depression and phobic disorders. The efficacy of this compound as an antidepressant is attributed to its ability to enhance serotonergic activity through monoamine oxidase inhibition .
Angina Pectoris
In addition to its antidepressant properties, this compound was used to treat angina pectoris. Its vasodilatory effects contributed to improved blood flow and reduced chest pain associated with this condition .
Schizophrenia Management
This compound was also explored for managing symptoms of schizophrenia. While its use in this area has diminished due to safety concerns, it initially showed promise in alleviating psychotic symptoms .
Amblyopia Induced by this compound
A notable case study documented instances of amblyopia associated with this compound use. Patients exhibited visual disturbances, which were linked to prolonged exposure to the drug. This adverse effect underscores the importance of monitoring for ocular side effects in patients receiving MAOIs .
Toxicity and Safety Concerns
Despite its therapeutic benefits, this compound's clinical use has been largely discontinued due to significant toxicity risks:
- Liver Toxicity : Cases of jaundice and liver injury have been reported in patients taking this compound, necessitating careful monitoring of liver function during treatment .
- Visual Disturbances : The development of amblyopia and optic neuritis has raised alarm about the drug's safety profile .
- Withdrawal from Market : Due to these concerns, this compound is no longer widely prescribed.
Mécanisme D'action
Pheniprazine exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its antidepressant effects. The molecular targets include monoamine oxidase A and B, with this compound forming a covalent adduct with the enzyme, leading to its irreversible inhibition .
Comparaison Avec Des Composés Similaires
La phéniprazine est similaire à d'autres inhibiteurs de la monoamine oxydase à base d'hydrazine, tels que :
Iproniazide : Un autre IMAO à base d'hydrazine utilisé comme antidépresseur.
Phénelzine : Un IMAO non hydrazine avec des effets similaires sur les niveaux de neurotransmetteurs monoamines.
Isocarboxazide : Un IMAO à base d'hydrazine utilisé à des fins thérapeutiques similaires.
La phéniprazine est unique par sa structure chimique spécifique et son profil de toxicité particulier qui a conduit à son arrêt .
Méthodes De Préparation
La synthèse de la phéniprazine implique la réaction de l'hydrazine avec une cétone substituée par un phényle. Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature.
Activité Biologique
Pheniprazine, a member of the hydrazine class and an irreversible monoamine oxidase inhibitor (MAOI), has been historically utilized in the treatment of depression, schizophrenia, and angina pectoris. Despite its therapeutic applications, concerns regarding toxicity have led to its discontinuation in many regions. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and associated case studies.
This compound functions primarily as a monoamine oxidase inhibitor , which leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its antidepressant effects. Additionally, this compound has been noted to produce amphetamine-like effects at higher doses, which can contribute to its stimulant properties in certain contexts .
Pharmacological Effects
- Antidepressant Activity : this compound's primary use was as an antidepressant. It has shown efficacy in alleviating symptoms of major depressive disorder by inhibiting the breakdown of monoamines.
- Antipsychotic Properties : The compound has also been used to manage symptoms of schizophrenia, although its use has been limited due to safety concerns .
- Stimulant Effects : At elevated doses, this compound exhibits psychostimulant-like effects, which can complicate its therapeutic profile .
Toxicity and Side Effects
This compound is associated with several adverse effects, including:
- Visual Disturbances : Case studies have documented instances of color blindness and decreased visual acuity in patients treated with this compound. These effects were reversible upon discontinuation of the drug .
- Hepatotoxicity : Reports indicate that this compound may cause liver damage, leading to jaundice and other hepatic complications .
- Neurological Effects : The drug's impact on neurotransmitter levels can lead to various neurological side effects, including agitation and insomnia.
Case Studies
Several case studies have highlighted the biological activity and safety profile of this compound:
- Case Study 1 : A 59-year-old female patient developed significant visual disturbances after treatment with this compound hydrochloride. Ophthalmological assessments confirmed color vision impairment that improved upon cessation of the drug .
- Case Study 2 : In a clinical setting involving patients with depression, some exhibited enhanced mood and cognitive function while on this compound; however, these benefits were often overshadowed by the emergence of side effects such as hypotension and sedation .
Comparative Biological Activity
To better understand this compound's biological activity relative to other compounds in its class, the following table summarizes key pharmacological properties:
Compound | Mechanism | Primary Use | Notable Side Effects |
---|---|---|---|
This compound | MAOI | Depression, Schizophrenia | Visual disturbances, hepatotoxicity |
Phenelzine | MAOI | Depression | Weight gain, sexual dysfunction |
Tranylcypromine | MAOI | Depression | Insomnia, dizziness |
Recent Research Findings
Recent studies continue to explore the broader implications of this compound's pharmacological actions:
- Neuroprotective Effects : Some research indicates potential neuroprotective properties linked to its MAOI activity, which may offer insights into treating neurodegenerative diseases .
- Antimicrobial Activity : Emerging data suggest that derivatives of phenothiazines (related compounds) exhibit significant antimicrobial properties, prompting investigations into similar activities for this compound .
Propriétés
IUPAC Name |
1-phenylpropan-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTWEDPZMSVFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043838 | |
Record name | Pheniprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-52-7 | |
Record name | Pheniprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pheniprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pheniprazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pheniprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pheniprazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VKD7067M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.